N-(5-chloro-2-methoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 1-position and a pyrimidinyloxy moiety at the 3-position. The carboxamide nitrogen is further functionalized with a 5-chloro-2-methoxyphenyl group. This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where such heterocyclic systems are relevant .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-12-9-13(2)22-18(21-12)27-15-5-4-8-24(11-15)19(25)23-16-10-14(20)6-7-17(16)26-3/h6-7,9-10,15H,4-5,8,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGATGAAPDPLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is attached to the piperidine ring.
Attachment of the chlorinated methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of piperidine-carboxamide derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent variations and their implications:
Table 1: Key Structural Features of Comparable Piperidine-Carboxamide Derivatives
*Estimated based on molecular formula.
Heterocyclic Substituent Variations
- Pyrimidine vs. In contrast, BG14839’s triazole substituent introduces a smaller, more rigid heterocycle, which may alter steric interactions and metabolic stability .
- Pyrimidine vs. Pyridine (PF3845): PF3845’s pyridine substituent includes a trifluoromethyl group, a bioisostere known to improve binding affinity and resistance to oxidative metabolism. This contrasts with the target compound’s dimethylpyrimidine, which may prioritize hydrophobic interactions over electronic effects .
- Pyrimidine vs. Pyrazole (): The pyrazole-containing analog features a non-oxygenated heterocycle, likely reducing polarity and increasing lipophilicity. This could enhance membrane permeability but reduce solubility .
Aromatic Substituent Variations
- 5-Chloro-2-methoxyphenyl (Target): The methoxy group acts as an electron donor, while the chloro substituent increases lipophilicity. This balance may optimize target engagement and pharmacokinetics.
- Pyridin-3-yl (PF3845): The pyridine ring introduces a basic nitrogen, which could enhance solubility at physiological pH compared to the target’s methoxyphenyl group .
Molecular Weight and Drug-Likeness
- The target compound (~437.9 g/mol) and BG14839 (~441.9 g/mol) fall within acceptable ranges for oral bioavailability (typically <500 g/mol).
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide, also known by its CAS number 2097857-75-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3 |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 2097857-75-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
This compound features a piperidine core substituted with various functional groups, which contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, pyrimidine derivatives have shown efficacy against viral RNA polymerases, which are critical for viral replication. The IC50 values for related compounds were reported to be as low as 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase, indicating strong antiviral potential .
Anticancer Properties
The compound's structural features suggest possible anticancer activity. Piperidine derivatives have been associated with various mechanisms of action in cancer treatment, including apoptosis induction and cell cycle arrest. For example, a study on piperidine derivatives indicated that modifications at specific positions could enhance their cytotoxic effects against cancer cell lines .
Enzyme Inhibition
Enzyme inhibition is another critical area of study for this compound. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE was noted to be significant in certain piperidine derivatives .
Antibacterial Activity
The antibacterial properties of piperidine derivatives have also been explored extensively. Compounds with similar frameworks have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of pyrimidine derivatives, the compound exhibited notable inhibition of HCV replication in vitro. The study reported an EC50 value significantly lower than that of established antiviral drugs, highlighting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of related piperidine compounds on human cancer cell lines. The results indicated that modifications at the piperidine nitrogen significantly enhanced the cytotoxicity compared to unmodified counterparts. This suggests that this compound may also possess similar properties warranting further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
